molecular formula C9H11N3O4 B7968889 2-morpholin-4-yl-4-oxo-1H-pyrimidine-6-carboxylic acid

2-morpholin-4-yl-4-oxo-1H-pyrimidine-6-carboxylic acid

Cat. No.: B7968889
M. Wt: 225.20 g/mol
InChI Key: FAKRORAZIKZALJ-UHFFFAOYSA-N
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Description

The compound identified as “2-morpholin-4-yl-4-oxo-1H-pyrimidine-6-carboxylic acid” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “2-morpholin-4-yl-4-oxo-1H-pyrimidine-6-carboxylic acid” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are crucial for producing this compound with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: “2-morpholin-4-yl-4-oxo-1H-pyrimidine-6-carboxylic acid” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by common reagents and specific conditions that promote the desired transformations.

Common Reagents and Conditions: The reactions involving “this compound” typically use reagents such as oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions may include specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. These products are often characterized by their unique chemical structures and properties.

Scientific Research Applications

Comprehensive Description: “2-morpholin-4-yl-4-oxo-1H-pyrimidine-6-carboxylic acid” has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in various synthetic processes. In biology and medicine, it could be studied for its potential therapeutic effects or as a tool for understanding biological pathways. In industry, “this compound” might be utilized in the production of specific materials or chemicals.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of “2-morpholin-4-yl-4-oxo-1H-pyrimidine-6-carboxylic acid” involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for elucidating how the compound exerts its effects, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Comparison and Uniqueness: Comparing “2-morpholin-4-yl-4-oxo-1H-pyrimidine-6-carboxylic acid” with similar compounds helps highlight its unique properties and applications. Similar compounds may share structural features or reactivity patterns, but “this compound” may possess distinct characteristics that make it particularly valuable for certain applications.

List of Similar Compounds: Some similar compounds to “this compound” include those with related chemical structures or functional groups

This detailed article provides a comprehensive overview of “this compound”, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-morpholin-4-yl-4-oxo-1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c13-7-5-6(8(14)15)10-9(11-7)12-1-3-16-4-2-12/h5H,1-4H2,(H,14,15)(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKRORAZIKZALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=O)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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